Cas no 848679-59-4 (9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL-)
848679-59-4 structure
Product Name:9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL-
Numero CAS:848679-59-4
MF:C49H34N2
MW:650.807672023773
CID:1827311
PubChem ID:86038965
Update Time:2025-04-21
9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL-
- N3,N3,N6,N6-TETRAPHENYL-9,9'-SPIROBI[FLUORENE]-3,6-DIAMINE
- N3,N3,N6,N6-tetraphenyl-9,9'-spirobi[9H-fluorene]-3,6-diamine
- SCHEMBL21688434
- 848679-59-4
- 3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine
-
- Inchi: 1S/C49H34N2/c1-5-17-35(18-6-1)50(36-19-7-2-8-20-36)39-29-31-47-43(33-39)44-34-40(51(37-21-9-3-10-22-37)38-23-11-4-12-24-38)30-32-48(44)49(47)45-27-15-13-25-41(45)42-26-14-16-28-46(42)49/h1-34H
- Chiave InChI: CLQHCVMTCUDFGJ-UHFFFAOYSA-N
- Sorrisi: N(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=C2C(=C1)C1C=C(C=CC=1C12C2C=CC=CC=2C2=CC=CC=C12)N(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 650.272199093g/mol
- Massa monoisotopica: 650.272199093g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 51
- Conta legami ruotabili: 6
- Complessità: 999
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 12.9
- Superficie polare topologica: 6.5Ų
9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL- Letteratura correlata
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
848679-59-4 (9,9'-SPIROBI[9H-FLUORENE]-3,6-DIAMINE, N3,N3,N6,N6-TETRAPHENYL-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso